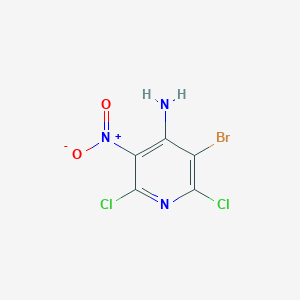
3-Bromo-2,6-dichloro-5-nitropyridin-4-amine
Cat. No. B8525549
M. Wt: 286.90 g/mol
InChI Key: FLBGGTSKWGCEKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09212192B2
Procedure details


2,6-Dichloropyridin-4-amine can be added in portions to concentrated sulfuric acid, followed by the addition of fuming nitric acid to provide 2,6-dichloro-3-nitropyridin-4-amine. The reaction is typically performed at reduced temperature before warming to ambient temperature. 2,6-Dichloro-3-nitropyridin-4-amine can be reacted with N-bromosuccinimide in acetic acid to provide 3-bromo-2,6-dichloro-5-nitropyridin-4-amine. The reaction is typically performed at elevated temperature. Reduction of -bromo-2,6-dichloro-5-nitropyridin-4-amine with Raney nickel and hydrogen gas can provide 5-bromo-2,6-dichloropyridine-3,4-diamine. The reaction may be performed at ambient temperature in a solvent such as but not limited to ethanol. 7-Bromo-4,6-dichloro-1H-imidazo[4,5-c]pyridine can be prepared by reacting 5-bromo-2,6-dichloropyridine-3,4-diamine with triethyl orthoformate and acetic anhydride. The reaction is typically performed at elevated temperature. N,N,N′,N′-Tetramethylethylenediamine can be added to 7-bromo-4,6-dichloro-1H-imidazo[4,5-c]pyridine followed by the addition of n-butyllithium and then dry carbon dioxide gas to provide 4,6-dichloro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid. The reaction is typically performed at reduced temperature in a solvent such as but not limited to tetrahydrofuran, hexane, and the like, or mixtures thereof. A mixture of 4,6-dichloro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid and thionyl chloride can be refluxed together and concentrated, followed by the addition of aqueous ammonia at reduced temperature in a solvent such as but not limited to tetrahydrofuran to provide 4,6-dichloro-1H-imidazo[4,5-c]pyridine-7-carboxamide. Phosphorus oxychloride can be reacted with 4,6-dichloro-1H-imidazo[4,5-c]pyridine-7-carboxamide at elevated temperature to provide 4,6-dichloro-1H-imidazol-[4,5-c]pyridine-7-carbonitrile. A base such as but not limited to triethylamine can be reacted with 4,6-dichloro-1H-imidazo[4,5-c]pyridine-7-carbonitrile, followed by the addition of 2-(trimethylsilyl)ethoxymethyl chloride to provide 4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-c]pyridine-7-carbonitrile. The reaction is typically performed at low temperature followed by warming to ambient temperature, in a solvent such as but not limited to tetrahydrofuran. Compounds of formula (12), can be prepared by reacting 4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-c]pyridine-7-carbonitrile with an organozinc compound of formula (2A), wherein Z, A, R1, and n are as described herein and XA is a halide. The reaction typically involves the use of heat and a nickel or palladium catalyst such as but not limited to bis(triphenylphosphine)palladium(II) dichloride or tetrakis(triphenylphosphine)palladium(0) in a solvent such as but not limited to N-methylpyrrolidone, tetrahydrofuran, or mixtures thereof. A compound of formula (IA) wherein B, R2, R3, and m are as described herein, can be reacted with compounds of formula (12) in the presence of a base such as but not limited to N,N-diisopropylethylamine or cesium carbonate to provide compounds of formula (13). The reaction typically requires the use of heat and a solvent such as but not limited to 1,4-dioxane or toluene. Compounds of formula (13) can be heated in a mixture of concentrated sulfuric acid and water to provide compounds of formula (14), which are representative of the compounds of Formula (I).



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([NH2:11])[CH:5]=[C:4]([Cl:12])[N:3]=1.[Br:13]N1C(=O)CCC1=O>C(O)(=O)C>[Br:13][C:5]1[C:4]([Cl:12])=[N:3][C:2]([Cl:1])=[C:7]([N+:8]([O-:10])=[O:9])[C:6]=1[NH2:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=CC(=C1[N+](=O)[O-])N)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=NC(=C(C1N)[N+](=O)[O-])Cl)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
